molecular formula C7H5NS B153571 Thieno[2,3-c]pyridine CAS No. 272-12-8

Thieno[2,3-c]pyridine

Cat. No. B153571
CAS RN: 272-12-8
M. Wt: 135.19 g/mol
InChI Key: GDQBPBMIAFIRIU-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including drug discovery and material science. The core structure consists of a thiophene ring fused with a pyridine ring, which allows for a range of chemical modifications and imparts unique photophysical and chemical properties to the derivatives .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derivatives has been achieved through various methods. A rapid synthesis approach involves the cyclization of a Schiff base, which is formed by the condensation of 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal, yielding good results especially for 2-halogenated analogues . Another method utilizes regioselective bromination, which targets the 4-position of thieno[2,3-b]pyridine, followed by cross-coupling reactions, demonstrating the versatility of 4-bromothieno[2,3-b]pyridine as a building block . Additionally, the synthesis of thieno[3,2-b]pyridines has been reported using a three-step process that includes regioselective lithiation, bromination, and halogenocyclization .

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of the title compound in one study was found to be essentially planar, with the amino and carbonyl groups nearly coplanar with the heterocyclic ring system . Molecular orbital calculations have also been performed to determine the most susceptible sites to electrophilic and nucleophilic attack, with electrophilic attack occurring at C-3 in all the thienopyridines studied .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine and its derivatives exhibit a range of reactivities towards different chemical reactions. Direct nitration of thieno[2,3-b]pyridine has been achieved, with subsequent reduction and conversion to various other compounds . The reactivity under Vilsmeier formylation and Friedel-Crafts acetylation conditions has been related to the basicities of the thienopyridines . Moreover, the photophysical properties of thieno[3,2-b]pyridine-5(4H)-one derivatives have been chemically tuned by the choice of functional groups on the scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure and the substituents attached to the core ring system. For example, the introduction of a five-membered thiophene into the 2-azapyrene scaffold leads to redshifted emission and affects the excited state dynamics, such as quantum yield and lifetime . The photophysical properties of fluorescent thieno[3,2-b]pyridine-5(4H)-ones are also tunable, which is significant for their potential use in optoelectronic applications . The biological evaluation of thieno[2,3-b]pyridine derivatives has shown some compounds to possess antiparasitic activity, with structure-activity relationship studies highlighting the importance of substituent patterns for biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines : A study by Lucas et al. (2015) described the regioselective bromination of thieno[2,3-b]pyridine, highlighting its potential as a building block in drug discovery research (Lucas et al., 2015).

  • Chemistry of Thienopyridines : Klemm et al. (1970) conducted a study on the substitution products derived from thieno[2,3-b]pyridine 7-oxide, exploring its potential for antimalarial drugs (Klemm et al., 1970).

  • A Rapid Synthesis of Thieno[2,3-c]pyridine : Graulich and Liégeois (2004) presented a convenient preparation method for thieno[2,3-c]pyridine and its 2-substituted derivatives (Graulich & Liégeois, 2004).

Biological and Medicinal Applications

  • Anti-Proliferative Properties : Haverkate et al. (2021) and Zafar et al. (2018) explored thieno[2,3-b]pyridines for their anti-proliferative activities against human cancer cell lines, focusing on improving their aqueous solubility and examining different formulation strategies (Haverkate et al., 2021) (Zafar et al., 2018).

  • Antiparasitic Agents : Bernardino et al. (2006) studied derivatives of thieno[2,3-b]pyridine as antiparasitic agents, focusing on structure-activity relationship studies (Bernardino et al., 2006).

  • Potential as PIM-1 Inhibitors : Mekky et al. (2020) synthesized a series of thieno[2,3-b]pyridines, assessing their potential as PIM-1 kinase inhibitors and conducting antibacterial and cytotoxic screenings (Mekky et al., 2020).

Educational and Industrial Applications

  • Educational Use in Organic Chemistry : Liu et al. (2016) described a multistep synthesis of thieno[2,3-b]pyridine derivatives suitable for upper-level undergraduate organic laboratories, exposing students to various experimental techniques (Liu et al., 2016).

  • Use in Organic Light-Emitting Diodes : Lee and Lee (2013) developed Benzo[4,5]thieno[2,3-b]pyridine derivatives as host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes (C. Lee & Jun Yeob Lee, 2013).

Safety And Hazards

Thieno[2,3-c]pyridine and its derivatives should be handled with care. They are considered hazardous by the 2012 OSHA Hazard Communication Standard . Precautions should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

thieno[2,3-c]pyridine
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InChI

InChI=1S/C7H5NS/c1-3-8-5-7-6(1)2-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQBPBMIAFIRIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60181662
Record name Thieno(2,3-c)pyridine
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Molecular Weight

135.19 g/mol
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Product Name

Thieno[2,3-c]pyridine

CAS RN

272-12-8
Record name Thieno[2,3-c]pyridine
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Record name Thieno[2,3-c]pyridine
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Synthesis routes and methods I

Procedure details

N-(2,2-Dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide (7 g, 19 mmol) was dissolved in dioxane (10 mL) and treated with concentrated HCl (10 mL). The mixture for heated to reflux for 12 h. The mixture was allowed to cool down to room temperature, diluted with water (20 mL) and brought to pH 7 with 2 N sodium hydroxide. The mixture was then extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate, water and brine. The organic layer was dried with sodium sulfate, concentrated and purified by flash chromatography using a gradient of 10 to 60% ethyl acetate in hexanes to obtain a tan solid. Yield=1 g. MS (M+H)+ 136.
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The material from Step ii (23.5 g, 61.6 mmol), was dissolved in 100 mL CH2Cl2. The three neck flask was fitted with a reflux condenser and internal thermometer under N2 atmosphere. The flask was evacuated and purged with nitrogen. Titanium (IV) chloride (40 mL, 369 mmol) was added to the reaction slowly. The reaction temperature was maintained at around 40° C. After about 15 mL were added, the reaction was placed in an ice bath to control the temperature. The reaction was allowed to gradually warm to room temperature before heating to 40° C. overnight. The reaction was heated to 40° C. for 18 hours, then cooled to room temperature. The reaction contents were poured, in portions, into a large beaker containing 200 g of ice and 200 mL NH4OH with lots of fuming observed. The reaction was stirred vigorously for a few minutes. The reaction was filtered and the solid was rinsed with CHCl3 (3×100 mL).
Name
material
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
473
Citations
P Molina, PM Fresneda, F Hurtado - Synthesis, 1987 - thieme-connect.com
The above method has the advantages of the easy accessibility of thiophene~;< arboxaldehydes, the good yields in the iminophosphorane preparation as well as in the eyclization step, …
Number of citations: 43 www.thieme-connect.com
G Zhu, V Schaefer, SA Boyd… - The Journal of Organic …, 2002 - ACS Publications
A series of thieno[2,3-c]pyridine antagonists of cell adhesion molecule (CAM) expression, such as A-205804 (1) and A-249377 (2), selectively suppressed the induced expression of E-…
Number of citations: 50 pubs.acs.org
K Cusack, H Allen, A Bischoff, A Clabbers… - Bioorganic & medicinal …, 2009 - Elsevier
COT (Tpl2 in mice) is a serine/threonine MAP3 kinase that regulates production of TNF-α and other pro-inflammatory cytokines such as IL-1β via the ERK/MAP kinase pathway. As TNF-…
Number of citations: 43 www.sciencedirect.com
ML Dressler, MM Joullié - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
The syntheses and reactions of various thieno[2,3‐c]‐ and thieno[3,2‐c] pyridines are described. Molecular orbital calculations were performed on thieno[2,3‐c]pyridine (1) in order to …
Number of citations: 19 onlinelibrary.wiley.com
LH Klemm, DR McCoy, J Shabtai… - Journal of Heterocyclic …, 1969 - Wiley Online Library
A study was made of the formation of thieno[2,3‐c]pyridine (1) from hydrogen sulfide and 4‐vinylpyridine in a flow system at 630. 2‐(4‐Pyridyl)ethanethiol and bis‐2‐(4‐pyridyl)ethyl …
Number of citations: 24 onlinelibrary.wiley.com
JS New, WL Christopher, JP Yevich… - Journal of medicinal …, 1989 - ACS Publications
Two new arylpiperazine derivatives, the 4-(l-piperazinyl) thieno-and-furo [3, 2-c] pyridine ring systems, have been synthesized and appended via tetramethylene chains to various imide …
Number of citations: 100 pubs.acs.org
H Nerenz, W Grahn, PG Jones - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
The title molecule, C7H5NS, is planar to within 0.009 Å. Bond lengths at the hetero atoms are S1—C2 1.7276 (14), S1—C7a 1.7308 (13), N6—C5 1.354 and N6—C7 1.332 (2) Å; the C…
Number of citations: 14 scripts.iucr.org
AY Hassan, HA Mohamed - Asian Journal of Chemistry, 2009 - researchgate.net
Reaction of 3, 5-bis (pyrrolidene)-4-piperidone (1), with malononitrile. Ethyl cyanoacetate and benzoyl acetonitrile in basic medium to give pyrano [3, 2-c] pyridine derivatives (2a-c). The …
Number of citations: 7 www.researchgate.net
EK Ahmed, MA Ameen… - Phosphorus, Sulfur, and …, 2006 - Taylor & Francis

A highly efficient and versatile synthetic approach to the synthesis of pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines (4, 14, 15, 21

Number of citations: 12 www.tandfonline.com
R Romagnoli, PG Baraldi, AR Moorman… - Bioorganic & medicinal …, 2006 - Elsevier
The microwave-assisted aromatization method has been used for the synthesis of a series of novel thieno[2,3-c]pyridines. This rapid method produces compounds in good yield within …
Number of citations: 21 www.sciencedirect.com

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